molecular formula C8H6F3NO B1333493 N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine CAS No. 368-83-2

N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine

Cat. No. B1333493
CAS RN: 368-83-2
M. Wt: 189.13 g/mol
InChI Key: GIONPAPDKZQLTK-UHFFFAOYSA-N
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Patent
US09132126B2

Procedure details

In a similar manner as described in Preparation Example 1, by using 3-(trifluoromethyl)benzaldehyde (34.82 g, 200.0 mmol), sodium hydroxide (12.00 g, 300.0 mmol) and hydrochloric acid hydroxylamine (16.68 g, 240 mmol), a white solid required compound (35.33 g, 187 mmol, 93%) was obtained.
Quantity
34.82 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
16.68 g
Type
reactant
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=O.[OH-:13].[Na+].[NH2:15]O.Cl>>[F:1][C:2]([F:12])([F:11])[C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=[N:15][OH:13] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
34.82 g
Type
reactant
Smiles
FC(C=1C=C(C=O)C=CC1)(F)F
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
16.68 g
Type
reactant
Smiles
NO.Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a similar manner as described in Preparation Example 1

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=NO)C=CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 187 mmol
AMOUNT: MASS 35.33 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.